N'-(2,5-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide
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Overview
Description
N’-(2,5-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound features a unique combination of a dimethylphenyl group and a fluorophenyl group, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide typically involves the reaction of 2,5-dimethylaniline with 4-fluorophenethylamine in the presence of an oxalyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.
Step 2: Reaction of the oxalyl chloride intermediate with 2,5-dimethylaniline to form the corresponding amide.
Step 3: Coupling of the amide with 4-fluorophenethylamine to yield N’-(2,5-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-(2,5-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s fluorophenyl group can enhance its binding affinity and selectivity for specific targets, while the dimethylphenyl group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-dimethylphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide
- N’-(2,5-dimethylphenyl)-N-[2-(4-bromophenyl)ethyl]oxamide
- N’-(2,5-dimethylphenyl)-N-[2-(4-methylphenyl)ethyl]oxamide
Uniqueness
N’-(2,5-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide is unique due to the presence of the fluorophenyl group, which can significantly impact its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-12-3-4-13(2)16(11-12)21-18(23)17(22)20-10-9-14-5-7-15(19)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAUAZDGVVYTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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